3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

Description

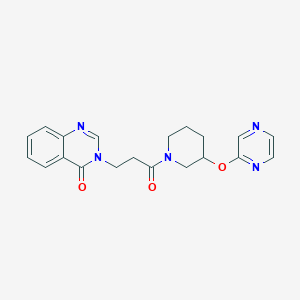

The compound 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted with a 3-oxopropyl chain linked to a piperidinyl group bearing a pyrazin-2-yloxy moiety. Quinazolinones are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The structural uniqueness of this compound lies in its heterocyclic substituents (pyrazine and piperidine) and the ketone group on the propyl chain, which may enhance binding affinity or modulate physicochemical properties compared to simpler analogs.

Properties

IUPAC Name |

3-[3-oxo-3-(3-pyrazin-2-yloxypiperidin-1-yl)propyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c26-19(7-11-25-14-23-17-6-2-1-5-16(17)20(25)27)24-10-3-4-15(13-24)28-18-12-21-8-9-22-18/h1-2,5-6,8-9,12,14-15H,3-4,7,10-11,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEPDCMBVCCIJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one, identified by its CAS number 1448044-28-7, is a compound that belongs to the quinazolinone class, which has been widely studied for various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C20H21N5O3

- Molecular Weight : 379.4 g/mol

- Structural Features : The compound contains a quinazolinone core linked to a piperidine moiety and a pyrazine substituent, which may contribute to its biological properties.

Anticancer Activity

Quinazolinone derivatives are known for their anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines through different mechanisms:

- Inhibition of Kinases : Some quinazolinones have been shown to inhibit kinases involved in cancer progression. For instance, certain derivatives exhibit potent inhibitory activity against Aurora kinase and Platelet-Derived Growth Factor Receptor (PDGF-R), which are critical in tumor growth and metastasis .

- Cytotoxic Effects : Studies have demonstrated that 3-substituted quinazolinones can induce apoptosis in cancer cells. For example, derivatives with specific substitutions have shown effectiveness against multiple tumor types, suggesting broad-spectrum antitumor activity .

Antimicrobial Activity

Quinazolinones also exhibit significant antimicrobial properties:

- Bacterial Inhibition : Several studies have reported that modifications on the quinazolinone scaffold enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups at specific positions on the aromatic ring has been linked to increased efficacy .

- Fungal Activity : Some derivatives have demonstrated antifungal properties, making them potential candidates for treating fungal infections .

Antioxidant Properties

Recent evaluations indicate that certain quinazolinone derivatives possess antioxidant activities. The presence of hydroxyl groups in specific orientations on the phenolic substituents enhances their ability to scavenge free radicals .

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent-Type Comparison: Aliphatic vs. Aromatic Groups

Quinazolinone derivatives with aliphatic substituents often exhibit superior potency compared to aromatic analogs. For example:

- Aliphatic-thio derivatives (e.g., compounds 2–4 in ) showed KI values of 7.1–12.6 nM for hCA IX inhibition, outperforming benzylthio analogs (KI = 19.3–93.6 nM) .

- The target compound’s aliphatic 3-oxopropyl-piperidinyl chain may similarly enhance interactions with enzymes or receptors due to reduced steric hindrance compared to bulky aromatic groups.

Table 1: Activity of Aliphatic vs. Aromatic Quinazolinones

Amine-Containing Substituents: Piperidine vs. Morpholine/Pyrrolidine

The nature of nitrogen-containing substituents significantly affects activity:

- BG1189 (dimethylaminopropyl) and BG1190 (pyrrolidinylethyl) enhanced chloramphenicol’s efficacy against Gram-negative bacteria by inhibiting efflux pumps .

- PC5 (piperazinylpropylthio) demonstrated 77.53% protection in H1-antihistaminic assays, outperforming chlorpheniramine .

- The target compound’s piperidinyl group (less basic than piperazine) may improve membrane permeability or reduce off-target interactions compared to morpholine or pyrrolidine derivatives.

Table 2: Impact of Amine Substituents on Activity

Heterocyclic Substituents: Pyrazine vs. Pyrazole/Triazole

Heterocycles influence electronic and steric properties:

- Pyridyl-hydrazino derivatives (e.g., AS2 and AS3) showed moderate analgesic and anti-inflammatory activity .

- Triazolylmethyl-quinazolinones () exhibited 87% AChE inhibition, comparable to donepezil .

- The target’s pyrazin-2-yloxy group (electron-deficient aromatic ring) may enhance hydrogen bonding or π-π stacking compared to pyridyl or triazole moieties.

Table 3: Heterocycle-Driven Activity

Sulfur-Containing vs. Oxygen-Linked Substituents

Sulfur atoms (e.g., thioethers) often enhance binding but may increase toxicity:

- 2-(Benzylthio)quinazolinones (KI = 229.4–740.2 nM for hCA I) were less potent than aliphatic-thio analogs .

Q & A

Basic: What are the established synthetic routes for 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one, and what are their limitations?

Methodological Answer:

The synthesis typically involves multi-step pathways, including:

- Alkylation of quinazolinone cores with halogenated intermediates (e.g., 3-halo-1-arylpropan-1-one derivatives) under basic conditions .

- Copper-catalyzed coupling for introducing the pyrazinyloxy-piperidine moiety, though this requires strict anhydrous conditions and generates metal waste .

- One-pot strategies using DMPA (dimethyl phosphite) as a one-carbon source, which reduces intermediate isolation but may yield byproducts requiring chromatography .

Limitations:

- Metal catalysts (e.g., Cu) complicate purification and scale-up.

- Long reaction times (12–24 hours) for cyclization steps.

- Low regioselectivity in pyrazine functionalization .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent integration (e.g., pyrazinyloxy protons at δ 8.3–8.5 ppm) and confirms stereochemistry of the piperidine ring .

- HRMS: Validates molecular formula (e.g., [M+H]⁺ for C₂₂H₂₂N₅O₃: calc. 404.1722) .

- X-ray Crystallography: Resolves ambiguous regiochemistry in the quinazolinone core .

- HPLC-PDA: Assesses purity (>95%) and detects polar byproducts from incomplete coupling reactions .

Basic: What in vitro biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- Anticancer Activity: MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .

- Antimicrobial Screening: Broth microdilution for MIC values against Gram-positive/negative bacteria .

- Enzyme Inhibition: Fluorescence-based assays (e.g., EGFR kinase inhibition) to probe target engagement .

- Cytotoxicity Control: Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?

Methodological Answer:

- Core Modifications: Substitute the quinazolinone C2 position with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance kinase affinity .

- Side Chain Engineering: Replace the pyrazinyloxy group with triazoles or isoxazoles to improve metabolic stability .

- Piperidine Substitution: Introduce 4-methoxy or 3-hydroxyl groups to modulate solubility and blood-brain barrier penetration .

- In Silico Docking: Use AutoDock Vina to predict binding poses in EGFR or PARP-1 active sites .

Advanced: What strategies address low yields in the final coupling step of its synthesis?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while improving regioselectivity .

- Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems .

- Flow Chemistry: Continuous processing minimizes intermediate degradation and improves reproducibility .

Advanced: How can researchers identify its primary biological targets?

Methodological Answer:

- Chemical Proteomics: Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify binding proteins .

- Transcriptomic Profiling: RNA-seq of treated cells to pinpoint dysregulated pathways (e.g., apoptosis, DNA repair) .

- Kinase Screening Panels: Commercial platforms (e.g., Eurofins KinaseProfiler) test inhibition across 100+ kinases .

Advanced: What analytical methods resolve discrepancies in reported solubility data?

Methodological Answer:

- DSC/TGA: Determine polymorphic forms affecting solubility .

- PBS/SDS Solubility Assays: Measure equilibrium solubility at pH 7.4 with/without surfactants .

- HPLC Method Development: Use C18 columns with acetonitrile-phosphate buffer gradients to quantify degradation products .

Advanced: How can metabolic stability be improved without compromising activity?

Methodological Answer:

- Deuterium Incorporation: Replace labile hydrogen atoms in the propyl linker to slow CYP450-mediated oxidation .

- Prodrug Design: Mask the quinazolinone carbonyl as a phosphate ester for enhanced aqueous stability .

- Nanoformulations: Encapsulate in PLGA nanoparticles to prolong half-life .

Advanced: What mechanistic studies clarify its off-target effects?

Methodological Answer:

- Reactive Oxygen Species (ROS) Assays: DCFH-DA staining in live cells quantifies oxidative stress .

- hERG Patch Clamp: Assess cardiac toxicity risks via potassium channel inhibition .

- CYP450 Inhibition Screening: Fluorescent substrates (e.g., Vivid® CYP assays) identify metabolic interactions .

Advanced: How can computational modeling guide its optimization?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., EGFR) to optimize binding kinetics .

- Free Energy Perturbation (FEP): Predict ΔΔG for substituent modifications (e.g., pyrazine → pyridine) .

- ADMET Prediction: SwissADME or ADMETlab2.0 forecasts bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.